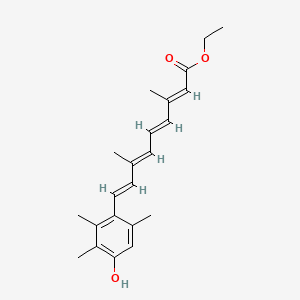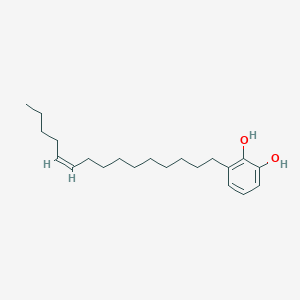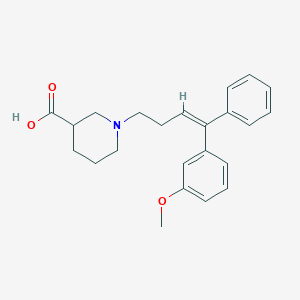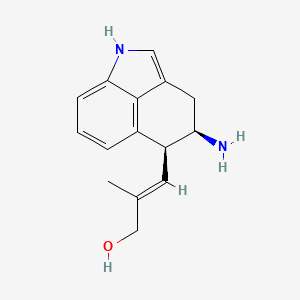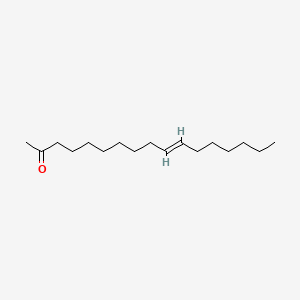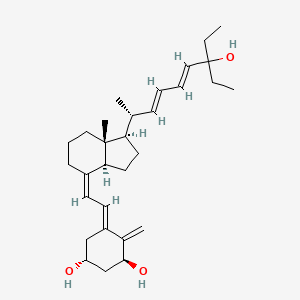
EB 1089
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound EB 1089 is a complex organic molecule with a unique structure that includes multiple chiral centers and conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclohexane ring, the introduction of the hydroxyl groups, and the formation of the conjugated double bonds. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can yield saturated hydrocarbons.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and double bonds play a crucial role in its reactivity and interactions with enzymes and other biological molecules. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- EB 1089
- This compound
Uniqueness
This compound is unique due to its complex structure, which includes multiple chiral centers and conjugated double bonds
Propriétés
Formule moléculaire |
C30H46O3 |
|---|---|
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13-,24-14+/t21-,25-,26-,27+,28+,29-/m1/s1 |
Clé InChI |
LVLLALCJVJNGQQ-QMWUBLQMSA-N |
SMILES isomérique |
CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |
SMILES canonique |
CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |
Synonymes |
1(S),3(R)-dihydroxy-20(R)-(5'-ethyl-5'-hydroxyhepta-1'(E),3'(E)-dien-1'-yl)-9,10-secopregna-5(Z),7(E),10(19)-triene EB 1089 EB-1089 EB1089 seocalcitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


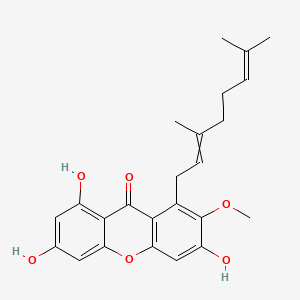
![(3E)-3-[(3,4-dimethoxyphenyl)methylidene]-7-methoxychromen-4-one](/img/structure/B1236879.png)
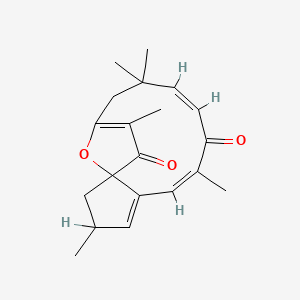
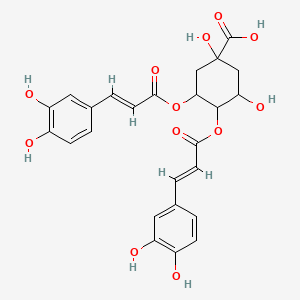
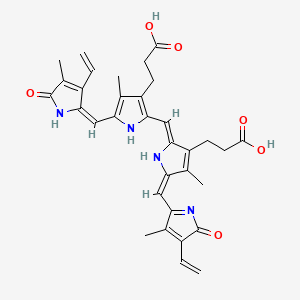
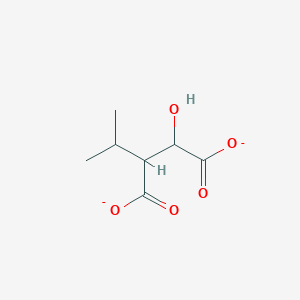
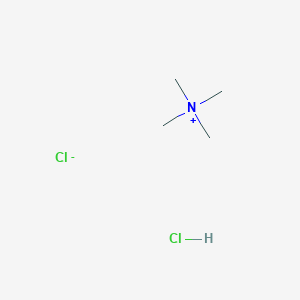
![8-Hydroxy-6-(hydroxymethyl)-10-methyl-3-methylene-2-oxo-2,3,3a,4,5,8,9,11a-octahydrocyclodeca[b]furan-4-yl (2E)-2-methylbut-2-enoate](/img/structure/B1236892.png)
